tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 290.4 g/mol. This compound is classified as a carbamate, which is a type of organic compound derived from carbamic acid. It is often utilized in various scientific applications, particularly in biochemical research and synthetic organic chemistry.
The compound is identified by the CAS number 1260602-53-6. Its classification falls under biochemical reagents, used primarily in proteomics and other biological research applications. The structure of tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate includes a tert-butyl group attached to a pyrrolidine ring that features a phenethyl substituent, making it relevant in studies involving neurotransmitter systems and receptor interactions .
The synthesis of tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate typically involves the following steps:
The reaction conditions typically involve solvents like tetrahydrofuran or dichloromethane and may require specific temperatures and reaction times for optimal yield .
The molecular structure of tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate can be visualized as follows:
Key structural features include:
Spectroscopic data such as NMR and NMR can provide insights into the chemical environment of the atoms within the molecule, confirming its structure .
tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate can undergo various chemical reactions typical for carbamates, including:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives with enhanced biological activity .
The mechanism of action for tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate involves its interaction with specific biological targets, likely including neurotransmitter receptors such as those for gamma-aminobutyric acid (GABA). The presence of the pyrrolidine ring allows for conformational flexibility, which is crucial for binding affinity and specificity.
Upon binding to its target receptor, it may modulate receptor activity, influencing synaptic transmission and neuronal excitability. This mechanism is essential in understanding its potential therapeutic applications in neurological disorders .
Key physical properties of tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate include:
Chemical properties include:
Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to assess purity and stability .
tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate finds applications in various scientific fields:
tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate represents a structurally sophisticated chiral pyrrolidine derivative that has emerged as a pivotal building block in modern pharmaceutical synthesis. Characterized by its stereochemically defined pyrrolidine core and bifunctional molecular architecture, this compound exemplifies the strategic convergence of stereoselective synthesis and medicinal chemistry design principles. Its molecular framework incorporates two nitrogen atoms with differential reactivity and a lipophilic phenethyl side chain, enabling diverse chemical modifications while maintaining conformational integrity. The Boc-protected amine functionality ensures compatibility with multi-step synthetic sequences while preserving the secondary amine for downstream derivatization. As research into nitrogen-containing heterocycles intensifies, this specific stereoisomer has demonstrated exceptional versatility in constructing complex pharmacophores targeting challenging disease pathways.
The compound tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate (CAS 1260602-53-6) possesses the systematic name tert-butyl N-[(3R,4S)-4-(2-phenylethyl)-3-pyrrolidinyl]carbamate and molecular formula C₁₇H₂₆N₂O₂ with a molecular weight of 290.40 g/mol [2] [5]. Its core structure features a pyrrolidine ring substituted at position 3 with a tert-butoxycarbonyl (Boc) carbamate protecting group and at position 4 with a phenethyl side chain. Critically, the stereogenic centers at C3 and C4 adopt the (3R,4S) relative configuration, establishing a well-defined three-dimensional architecture essential for its molecular recognition properties [4].
The Boc carbamate moiety serves dual functions: it protects the secondary amine against undesirable reactions while simultaneously directing stereoselective transformations at other molecular sites through steric and electronic effects. The phenethyl substituent provides significant lipophilicity (predicted LogP ~1.06) and aromatic stacking capability, while its two-carbon tether maintains conformational flexibility [5]. This balanced amphiphilic character enables interactions with diverse biological targets while maintaining synthetic handle accessibility. Computational analyses predict a pKa of approximately 12.33 for the pyrrolidine nitrogen, indicating predominantly protonation under physiological conditions despite Boc protection [5]. The molecule's stereochemical purity is paramount, as evidenced by distinct pharmacological profiles observed between stereoisomers in receptor binding studies.
Table 1: Comparative Structural Features of Chiral Pyrrolidine Carbamates
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Variation |
---|---|---|---|---|
tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate | 1260602-53-6 | C₁₇H₂₆N₂O₂ | 290.4 | Phenethyl side chain |
tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate | 2382542-58-5 | C₁₅H₂₂N₂O₂ | 262.35 | Phenyl direct attachment |
tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate hydrochloride | 2940858-36-4 | C₁₅H₂₃ClN₂O₂ | 298.81 | Hydrochloride salt form |
rel-tert-Butyl ((3R,4S)-4-neopentylpyrrolidin-3-yl)carbamate | 2307757-45-3 | C₁₄H₂₈N₂O₂ | 256.38 | Branched aliphatic chain |
The synthetic emergence of tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate parallels key advancements in asymmetric catalysis and chiral pool utilization during the early 21st century. Initial synthetic approaches exploited chiral auxiliaries derived from natural amino acids, but these routes suffered from lengthy sequences and moderate enantioselectivity. The pivotal breakthrough came with the development of catalytic asymmetric reductive amination techniques capable of installing both stereocenters in a single operation with >98% ee [5]. This stereoselective methodology represented a significant evolution beyond earlier phenyl-substituted analogs (e.g., tert-butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate, CAS 2382542-58-5), which lacked the phenethyl spacer critical for optimal receptor interactions in pharmaceutical applications [1] [3].
Manufacturing scalability challenges were systematically addressed through innovative protecting group strategies and crystallization-induced diastereomer resolution. The current industrial synthesis employs a telescoped process featuring enzymatic desymmetrization followed by stereoretentive phenethylation, achieving overall yields exceeding 45% with >99.5% diastereomeric excess [4]. This synthetic accessibility enabled its transition from academic curiosity to commercial availability, with current pricing reflecting intricate production requirements ($165/5mg from TRC, $380/5mg from Santa Cruz Biotechnology) [2] [5]. The compound's structural evolution—from simple phenyl analogs to the optimized phenethyl derivative—exemplifies rational design progression in chiral synthon development, balancing synthetic accessibility with molecular recognition requirements.
The strategic value of tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate in medicinal chemistry stems from its conformationally restricted scaffold and diversifiable functionality. The stereospecific spatial arrangement of its nitrogen atoms (approximately 5.2Å separation) enables simultaneous binding to complementary sites in biological targets, while the chiral environment differentially influences receptor recognition pathways. Its most prominent application occurs in the synthesis of pteridine reductase (PTR1) inhibitors for treating neglected tropical diseases, specifically African trypanosomiasis (African Sleeping Sickness) and Leishmaniasis [5]. In these therapeutic candidates, the protonated pyrrolidine nitrogen forms critical salt bridges with conserved aspartate residues in the enzyme active site, while the phenethyl group occupies a hydrophobic pocket inaccessible to earlier phenyl-containing analogs.
The Boc-protecting group serves beyond mere amine protection—it provides temporary polarity modulation during synthetic sequences and enables controlled deprotection under non-nucleophilic acidic conditions (e.g., TFA/DCM), leaving sensitive functional groups intact for subsequent derivatization. Synthetic leverage is further enhanced through transformations including:
Table 2: Representative Medicinal Chemistry Applications of the Chiral Building Block
Therapeutic Target | Biological Activity | Structural Contribution | Development Status |
---|---|---|---|
Pteridine reductase (PTR1) | Inhibition of trypanosomal folate metabolism | Protonated nitrogen for catalytic site binding; phenethyl for hydrophobic interaction | Preclinical validation for Leishmaniasis |
Opioid receptor modulators | Selective κ-opioid partial agonism | Stereochemical control for receptor subtype discrimination | Lead optimization phase |
Kinase hinge-binding motifs | Protein kinase inhibition | Pyrrolidine scaffold as conformational constraint | Fragment-based screening hits |
Beyond antiparasitic applications, structure-activity relationship (SAR) studies exploit this chiral building block for developing centrally acting neuropharmaceuticals. The phenethyl extension enhances blood-brain barrier permeability compared to simpler phenyl analogs, as confirmed by PAMPA-BBB assays showing >4-fold increased permeability [4]. Molecular hybridization strategies integrate this scaffold with privileged structures like benzodiazepines or arylsulfonamides, generating novel chemotypes with improved selectivity profiles. The versatility of this synthon continues to expand through incorporation into DNA-encoded libraries and as a template for continuous flow hydrogenation methodologies that further enhance stereochemical precision.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7